4-Fluoro-1-isocyanato-2-methylbenzene

描述

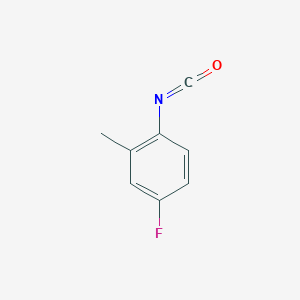

4-Fluoro-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C8H6FNO It is characterized by the presence of a fluorine atom, an isocyanate group, and a methyl group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-isocyanato-2-methylbenzene typically involves the reaction of 4-fluoro-2-methylphenylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process includes the careful handling of phosgene, a toxic and hazardous reagent, under stringent safety protocols.

Types of Reactions:

Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.

Polymerization Reactions: The isocyanate group can also react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

Catalysts: Tertiary amines and metal catalysts are often used to accelerate the reactions involving isocyanates.

Solvents: Organic solvents such as dichloromethane and toluene are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed:

Ureas: Formed by the reaction of the isocyanate group with amines.

Carbamates: Formed by the reaction of the isocyanate group with alcohols.

Polyurethanes: Formed by the reaction of the isocyanate group with polyols.

科学研究应用

Chemistry: 4-Fluoro-1-isocyanato-2-methylbenzene is used as a building block in organic synthesis. It is employed in the preparation of various functionalized compounds and polymers.

Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its ability to form polyurethanes makes it valuable in the manufacture of high-performance materials.

作用机制

The mechanism of action of 4-Fluoro-1-isocyanato-2-methylbenzene involves the reactivity of the isocyanate group. This group can react with nucleophiles to form covalent bonds, leading to the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

相似化合物的比较

4-Fluoro-1-isocyanato-2-methylbenzene: The compound .

2-Fluoro-1-isocyanato-4-methylbenzene: A positional isomer with the fluorine and isocyanate groups in different positions on the benzene ring.

4-Fluorobenzyl isocyanate: A related compound with a benzyl isocyanate group instead of a methyl isocyanate group.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers and related compounds.

By understanding the properties, reactions, and applications of this compound, researchers and industry professionals can harness its potential for various scientific and industrial purposes.

生物活性

4-Fluoro-1-isocyanato-2-methylbenzene, also known as 4-fluoro-2-methylphenyl isocyanate, is an organic compound with significant biological activity. This compound belongs to the class of isocyanates, which are known for their reactivity and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H6FNO. The structure features a fluorine atom and an isocyanate functional group, which contribute to its reactivity and biological interactions.

Isocyanates, including this compound, exhibit biological activity primarily through their ability to react with nucleophilic sites in biological molecules. This reactivity can lead to the modification of proteins, nucleic acids, and lipids, resulting in various biological effects:

- Protein Modification : Isocyanates can form covalent bonds with amino acid residues in proteins, potentially altering their function and leading to cellular responses.

- Signal Transduction : The compound may interfere with signaling pathways by modifying key proteins involved in cell signaling.

- Cytotoxicity : Some studies suggest that isocyanates can induce apoptosis in certain cell types, making them candidates for anticancer therapies.

Antimicrobial Activity

Research has shown that isocyanates possess antimicrobial properties. In vitro studies indicated that this compound exhibits activity against various bacterial strains. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.06 μg/mL |

| Escherichia coli | 0.25 μg/mL |

| Streptococcus pneumoniae | 0.015 μg/mL |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In a study evaluating various isocyanates, this compound demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The observed IC50 values were notably low, indicating potent activity:

| Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 | 5.0 |

| SK-Hep-1 | 3.5 |

This suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis or cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of resistant bacterial strains. The results indicated that the compound effectively inhibited growth even in strains resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Screening

A screening of various derivatives of isocyanate compounds revealed that those containing the 4-fluoro group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This study supports the hypothesis that fluorination may enhance the biological activity of isocyanates by improving their binding affinity to biological targets .

属性

IUPAC Name |

4-fluoro-1-isocyanato-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMYFVDQCNYWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。